Sulfamerazine-d4

Description

BenchChem offers high-quality Sulfamerazine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfamerazine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

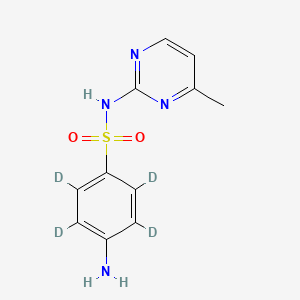

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Sulfamerazine-d4

An In-depth Technical Guide to Sulfamerazine-d4

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Sulfamerazine-d4, a deuterated isotopologue of the sulfonamide antibiotic, Sulfamerazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of Sulfamerazine-d4, its synthesis, analytical methodologies for its characterization, and its critical applications, particularly as an internal standard in quantitative analyses. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

In modern pharmaceutical research and development, the precise quantification of drug molecules and their metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards are indispensable tools in bioanalytical mass spectrometry, offering a means to correct for analyte loss during sample preparation and variations in instrument response. Sulfamerazine-d4, with its four deuterium atoms on the benzene ring, serves as an ideal internal standard for its non-labeled counterpart, Sulfamerazine.[1] Its utility stems from its near-identical chemical and physical properties to the parent drug, while its increased mass allows for clear differentiation in mass spectrometric analyses.[2]

This guide will explore the fundamental properties that make Sulfamerazine-d4 a valuable analytical tool. We will examine its physicochemical characteristics, discuss its synthesis and purification, detail analytical techniques for its quantification, and outline its primary applications in the laboratory.

Physicochemical Properties of Sulfamerazine-d4

The physical and chemical properties of Sulfamerazine-d4 are crucial for its handling, storage, and application in analytical methods. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈D₄N₄O₂S | [3] |

| Molecular Weight | 268.33 g/mol | [3][4] |

| CAS Number | 1020719-84-9 | [3][4] |

| Appearance | Off-White to Pale Yellow Solid | |

| Melting Point | 241-243°C | [3][5] |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [2][5] |

| Storage Conditions | 2-8°C Refrigerator | [1][3] |

Causality Insight: The introduction of four deuterium atoms in place of hydrogen atoms on the benzene ring results in a predictable increase in molecular weight (approximately 4 Da) compared to the unlabeled Sulfamerazine (264.30 g/mol ).[6][7] This mass shift is the cornerstone of its application as an internal standard in mass spectrometry, allowing for baseline separation of the analyte and the standard. The slight alterations in vibrational frequencies due to the heavier isotope do not significantly impact its chromatographic behavior, ensuring it co-elutes with the unlabeled analyte, a critical requirement for an effective internal standard.

Synthesis and Characterization

General Synthesis Pathway

The synthesis of Sulfamerazine-d4 typically involves the reaction of a deuterated aniline precursor with a pyrimidine-containing moiety. A common approach is the deuteration of a suitable starting material, followed by a multi-step synthesis to construct the final molecule. The preparation can be achieved by reacting sulfamethazine with a deuterium-labeled reactant through a series of organic synthesis steps.[3]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. Sulfamerazine-d4 | C11H12N4O2S | CID 45040439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SULFAMERAZIN-D4 | 1020719-84-9 [amp.chemicalbook.com]

- 6. Sulfamerazine [webbook.nist.gov]

- 7. Sulfamerazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Sulfamerazine-d4

Foreword: The Isotopic Imperative in Modern Pharmaceutical Analysis

In the landscape of pharmaceutical development and clinical research, the demand for precision is absolute. Isotopically labeled compounds, particularly those substituted with deuterium, have become indispensable tools for advancing our understanding of drug metabolism, pharmacokinetics (PK), and toxicology.[1] The kinetic isotope effect (KIE), a phenomenon where the heavier deuterium atom slows down metabolic processes involving C-H bond cleavage, allows for the creation of more stable drug candidates and, crucially, highly reliable internal standards for bioanalytical studies.[2]

Sulfamerazine-d4, the deuterated analogue of the sulfonamide antibiotic Sulfamerazine, serves as a quintessential example of such a standard.[3][4] Its utility in liquid chromatography-mass spectrometry (LC-MS) based quantification relies on its near-identical chemical behavior to the parent drug, coupled with a distinct mass shift that allows for unambiguous detection.[5][6] This guide provides a comprehensive overview of the synthetic strategies for producing high-purity Sulfamerazine-d4 and the rigorous analytical methodologies required to validate its isotopic integrity. We will delve into the causality behind experimental choices, presenting protocols not merely as steps, but as self-validating systems designed for reproducibility and accuracy.

Part 1: Strategic Synthesis of Sulfamerazine-d4

The target molecule, Sulfamerazine-d4, features four deuterium atoms on the benzene ring.[7][8] This specific labeling pattern dictates a synthetic strategy that must incorporate a deuterated aromatic precursor. A direct hydrogen-deuterium exchange on the final Sulfamerazine molecule is generally impractical due to the difficulty in controlling the position and degree of labeling, often leading to a mixture of isotopologues. Therefore, a linear synthesis commencing with a pre-labeled starting material is the most robust and logical approach.

Retrosynthetic Analysis and Strategy

A logical retrosynthesis of Sulfamerazine-d4 points to two key building blocks: a deuterated sulfanilamide derivative and 2-amino-4-methylpyrimidine. The core challenge lies in the efficient preparation of the deuterated aromatic component.

Caption: Retrosynthetic pathway for Sulfamerazine-d4.

The chosen forward synthesis involves three primary stages:

-

Protection: The amino group of a commercially available, highly enriched aniline-d5 is protected, typically via acetylation. This is a critical step as the free amino group would otherwise react with the chlorosulfonic acid used in the subsequent step.

-

Chlorosulfonation: The resulting acetanilide-d5 undergoes electrophilic aromatic substitution with chlorosulfonic acid to install the sulfonyl chloride group para to the directing acetamido group.

-

Coupling and Deprotection: The synthesized 4-acetamidobenzenesulfonyl chloride-d4 is coupled with 2-amino-4-methylpyrimidine. A final hydrolysis step removes the acetyl protecting group to yield the target compound, Sulfamerazine-d4.

Experimental Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating workflow, where the purity and identity of intermediates are confirmed before proceeding to the next stage.

Step 1: Synthesis of Acetanilide-d5 (Protection)

-

In a flask equipped with a magnetic stirrer, dissolve aniline-d5 (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

-

Heat the reaction mixture to 50°C for 1 hour.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the product.

-

Filter the white solid, wash thoroughly with water until the filtrate is neutral, and dry in vacuo.

-

Causality Check: The use of acetic anhydride ensures complete acetylation. Precipitation in water removes excess acid and anhydride. Purity should be confirmed by ¹H NMR before proceeding.

-

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-d4

-

To a flask cooled in an ice bath, add chlorosulfonic acid (5.0 eq).

-

Slowly add the dried acetanilide-d5 (1.0 eq) in small portions, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 2 hours until hydrogen chloride evolution ceases.

-

Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Filter the solid, wash with cold water, and dry.

-

Causality Check: The large excess of chlorosulfonic acid drives the reaction to completion. The controlled temperature prevents degradation. The product is a key intermediate and its structure should be confirmed.

-

Step 3: Synthesis of Sulfamerazine-d4

-

Dissolve 2-amino-4-methylpyrimidine (1.0 eq) in pyridine and cool the mixture in an ice bath.

-

Add 4-acetamidobenzenesulfonyl chloride-d4 (1.05 eq) portion-wise to the solution.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the mixture into dilute hydrochloric acid to precipitate the N-acetylated intermediate and neutralize the pyridine.

-

Filter the solid and wash with water.

-

To deprotect, reflux the solid in an aqueous solution of sodium hydroxide (e.g., 2M) for 1-2 hours.

-

Cool the solution and acidify with acetic acid to a pH of ~6-7 to precipitate the final product, Sulfamerazine-d4.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to achieve high chemical purity.

Part 2: Verification of Isotopic Purity

For a deuterated standard, chemical purity is only half the story. Isotopic purity is the critical parameter that defines its fitness for purpose.[11] This requires specialized analytical techniques to quantify the distribution of different isotopologues.

Isotopic Enrichment vs. Species Abundance: A Critical Distinction

It is crucial to differentiate between two key terms:

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. For example, an aniline-d5 starting material with 99.5% D enrichment means that at each of the five labeled positions, there is a 99.5% probability of finding a deuterium atom.[11][12]

-

Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. A starting material with 99.5% isotopic enrichment will not yield a final product where 99.5% of the molecules are the fully deuterated d4 version due to the statistical nature of isotope incorporation.[11][12]

Analytical Workflow for Purity Determination

A dual-pronged approach using both Mass Spectrometry and NMR Spectroscopy is essential for a comprehensive and authoritative characterization of Sulfamerazine-d4.[13]

Caption: Analytical workflow for isotopic purity validation.

Protocol 1: High-Resolution Mass Spectrometry (HR-MS)

HR-MS is the primary technique for determining the distribution of isotopologues and confirming the mass of the final product.[14][15]

-

Sample Preparation: Prepare a dilute solution of Sulfamerazine-d4 (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (UPLC/HPLC).

-

LC Method: Employ a standard C18 column with a gradient elution to ensure the analyte is free from any co-eluting impurities.

-

MS Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan (e.g., m/z 100-500).

-

Resolution: Set to >60,000 to ensure clear separation of isotopic peaks.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the Sulfamerazine-d4 peak.

-

Identify the monoisotopic mass for each isotopologue: d4 ([M+H]⁺ ≈ 269.10), d3 ([M+H]⁺ ≈ 268.10), d2 ([M+H]⁺ ≈ 267.09), d1 ([M+H]⁺ ≈ 266.09), and d0 ([M+H]⁺ ≈ 265.08).

-

Integrate the peak area for each isotopologue.

-

Calculate the isotopic purity as the percentage of the d4 species relative to the sum of all detected isotopologue species. A correction for the natural abundance of ¹³C may be necessary for highest accuracy.[16]

-

Table 1: Representative HR-MS Data for Sulfamerazine-d4

| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Relative Abundance (%) |

| d0 (C₁₁H₁₂N₄O₂S) | 265.0808 | < 0.1 |

| d1 (C₁₁H₁₁DN₄O₂S) | 266.0871 | 0.2 |

| d2 (C₁₁H₁₀D₂N₄O₂S) | 267.0934 | 1.5 |

| d3 (C₁₁H₉D₃N₄O₂S) | 268.0997 | 5.8 |

| d4 (C₁₁H₈D₄N₄O₂S) | 269.1060 | 92.5 |

Protocol 2: Proton NMR Spectroscopy (¹H NMR)

¹H NMR is exceptionally precise for quantifying the amount of residual hydrogen at the deuterated positions, providing a direct measure of isotopic enrichment.[11][13]

-

Sample Preparation: Dissolve a precisely weighed amount of Sulfamerazine-d4 in a deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

Data Analysis:

-

Identify the signals for the non-deuterated protons (e.g., the pyrimidine ring protons and the methyl group protons).[17][18]

-

Integrate the area of a non-deuterated proton signal (e.g., the methyl group at ~2.4 ppm, which integrates to 3H).

-

Carefully integrate any residual signals in the aromatic region where deuteration occurred (~7.5-8.0 ppm).

-

The isotopic enrichment can be calculated by comparing the integration of the residual aromatic protons to the integration of the non-deuterated methyl protons. For example, if the total integration of residual aromatic protons is 0.04H against the methyl group's 3H, it indicates a very high level of deuteration.

-

Table 2: Representative ¹H NMR Data for Isotopic Enrichment Calculation

| Proton Signal | Chemical Shift (δ, ppm) | Expected Integration (Undeuterated) | Measured Integration (Deuterated Sample) | Calculated Enrichment (%) |

| Methyl (CH₃) | ~2.4 | 3H | 3.00 (Reference) | N/A |

| Aromatic (C₆H₄) | ~7.5-8.0 | 4H | 0.04 | > 99% |

| Pyrimidine (CH) | ~6.8 | 1H | 1.01 | N/A |

| Pyrimidine (CH) | ~8.4 | 1H | 1.00 | N/A |

Conclusion: Ensuring the Deuterium Difference is Controlled

The synthesis of Sulfamerazine-d4 is a well-defined process that relies on the principles of modern organic chemistry, beginning with a strategically chosen deuterated precursor to ensure regiochemical control. However, the synthesis of the molecule is only the first step. A rigorous, multi-technique analytical approach is non-negotiable to validate its isotopic purity.[11] By combining high-resolution mass spectrometry to define species abundance with quantitative NMR to determine site-specific enrichment, researchers and drug development professionals can be confident in the quality and reliability of this critical internal standard. This meticulous characterization ensures the integrity of bioanalytical data, ultimately contributing to the development of safer and more effective pharmaceuticals.[19]

References

-

Clinical Application and Synthesis Methods of Deuterated Drugs . PubMed. [Link]

-

Disposition of Sulfonamides in Food-Producing Animals: Pharmacokinetics of Sulfamerazine in Ewe Lambs . AVMA Journals. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . Royal Society of Chemistry. [Link]

-

[Pharmacokinetic model studies of sulfamerazine in domestic mammals. 3. Acetylation, protein binding, and minimal inhibitory concentration of sulfamerazine] . PubMed. [Link]

-

DGet! An open source deuteration calculator for mass spectrometry data . ResearchGate. [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy . MDPI. [Link]

-

Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N 4 -acetyl and hydroxy metabolites in calves and cows . AVMA Journals. [Link]

-

Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision . ResolveMass Laboratories Inc.[Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry . ResearchGate. [Link]

-

Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses . PubMed. [Link]

-

What is Sulfamerazine used for? . Patsnap Synapse. [Link]

-

New deuterated flow synthesis system for drug development collaboration . Bionauts. [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases . MDPI. [Link]

-

Sulfamerazine D4 | CAS#:1020719-84-9 . Chemsrc. [Link]

-

Sulfamerazine-d4 | C11H12N4O2S | CID 45040439 . PubChem. [Link]

-

Sulfamerazine | C11H12N4O2S | CID 5325 . PubChem. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry . PubMed. [Link]

-

Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities . PubMed. [Link]

-

Synthesis of 4-aminobenzenesulfonamide . PrepChem.com. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc.[Link]

-

Sulfamerazine - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

Sulfamerazine - Wikipedia . Wikipedia. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides . The Royal Society of Chemistry. [Link]

-

CAS No : 1020719-84-9| Chemical Name : Sulfamerazine-d4 . Pharmaffiliates. [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides . PubMed. [Link]

-

Sulfamethazine | C12H14N4O2S | CID 5327 . PubChem. [Link]

-

Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1) . PubChem. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation . PubMed Central. [Link]

-

Sulfamethazine-d4 | C12H14N4O2S | CID 45040438 . PubChem. [Link]

Sources

- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. Sulfamerazine D4 | CAS#:1020719-84-9 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sulfamerazine-D4 - Deuterated Reference Standard for Method Validation (CAS 1020719-84-9) [witega.de]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Sulfamerazine-d4 | C11H12N4O2S | CID 45040439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sulfamerazine D4 | CAS 1020719-84-9 | LGC Standards [lgcstandards.com]

- 9. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. isotope.com [isotope.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. rsc.org [rsc.org]

- 19. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Mechanism of Action of Sulfamerazine and Related Sulfonamide Antibacterial Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy. As synthetic antimicrobial agents, their discovery revolutionized the treatment of bacterial infections.[1][2] Sulfamerazine, a prominent member of this class, continues to be a subject of significant interest due to its well-defined mechanism of action and the ongoing challenge of antimicrobial resistance. This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms by which sulfamerazine exerts its antibacterial effects. We will delve into the intricacies of its interaction with its molecular target, the basis of its selective toxicity, the evolution of resistance mechanisms, and the key experimental protocols employed to elucidate and quantify its activity.

Introduction: The Folic Acid Synthesis Pathway - A Bacterial Achilles' Heel

Most bacteria are incapable of utilizing exogenous folate and therefore rely on its de novo synthesis.[1][3][4] This metabolic pathway is indispensable for bacterial survival as it produces tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[1][4][5] The bacterial folic acid biosynthesis pathway, absent in mammals who obtain folate from their diet, presents an ideal target for selective antimicrobial therapy.[1][6][7] This pathway involves a series of enzymatic steps, with dihydropteroate synthase (DHPS) being a critical enzyme in this cascade.[7][8][9]

The bacterial folate synthesis pathway begins with guanosine triphosphate (GTP) and proceeds through several intermediates to produce dihydrofolate (DHF), which is then reduced to the active tetrahydrofolate (THF).[8][10]

Caption: Overview of the bacterial de novo folic acid synthesis pathway.

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial action of sulfamerazine and other sulfonamides is rooted in their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[11][12][13] This structural mimicry allows sulfamerazine to act as a competitive inhibitor of DHPS.[6][12][13]

Sulfamerazine competes with PABA for binding to the active site of DHPS.[4][12] When sulfamerazine occupies the active site, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby blocking the synthesis of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid.[6][13][14] This inhibition is bacteriostatic, meaning it halts the growth and replication of bacteria rather than directly killing them.[14][15][16] The host's immune system is then able to clear the static bacterial population.[12][16]

Caption: Competitive inhibition of DHPS by sulfamerazine.

Basis of Selective Toxicity

The selective toxicity of sulfamerazine is a direct consequence of the fundamental metabolic difference between bacteria and mammals.[1][6] As previously mentioned, bacteria must synthesize folate de novo, making the DHPS enzyme essential for their survival.[1][5] In contrast, mammals lack the DHPS enzyme and the corresponding folate synthesis pathway, instead acquiring folate through their diet.[1][6][7] This makes the bacterial DHPS an excellent target for antimicrobial agents with minimal direct effects on the host.

Mechanisms of Bacterial Resistance to Sulfamerazine

The clinical efficacy of sulfonamides has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance to sulfamerazine and other sulfonamides include:

-

Alteration of the Target Enzyme: Mutations in the bacterial folP gene, which encodes for DHPS, can lead to an altered enzyme with a reduced affinity for sulfonamides while retaining its affinity for PABA.[2][12][17] This allows the enzyme to function even in the presence of the drug.

-

Increased Production of PABA: Some bacteria can develop resistance by overproducing the natural substrate, PABA.[12][17] The increased concentration of PABA outcompetes the sulfonamide inhibitor for binding to the DHPS active site.

-

Acquisition of Drug-Resistant DHPS: Bacteria can acquire resistance genes, such as sul1, sul2, and sul3, through horizontal gene transfer via plasmids or transposons.[2][18] These genes encode for alternative, drug-insensitive DHPS enzymes that are not inhibited by sulfonamides.[2]

Quantitative Analysis of DHPS Inhibition

| Sulfonamide Derivative | Target Organism/Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |

| Sulfamethoxazole | E. coli DHPS | IC50: 2.76 µg/mL | [19] |

| Dapsone | Pneumocystis carinii DHPS | IC50: 0.2 µM | [5] |

| Sulfanilamide | Pneumocystis carinii DHPS | IC50: 16.4 µM | [5] |

Note: The inhibitory concentrations can vary depending on the specific bacterial species and the experimental conditions.

Key Experimental Protocols

The elucidation of sulfamerazine's mechanism of action relies on a suite of well-established experimental protocols. These assays are crucial for the discovery, characterization, and development of new sulfonamide-based antibacterial agents.

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of the DHPS enzyme. A common method is a coupled spectrophotometric assay.[13]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 10 mM MgCl2).[20]

-

Prepare stock solutions of p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), NADPH, and the test compound (e.g., sulfamerazine) in an appropriate solvent (e.g., DMSO).[20]

-

Prepare purified DHPS and DHFR enzymes.

-

-

Assay Setup:

-

In a 96-well microplate, add the reaction buffer to each well.

-

Add varying concentrations of the test compound to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a fixed concentration of PABA, DHPPP, and NADPH to all wells.

-

Add an excess of DHFR to all wells.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a fixed concentration of DHPS to each well.

-

Immediately place the microplate in a spectrophotometer capable of reading absorbance at 340 nm.

-

Monitor the decrease in absorbance over time at a constant temperature (e.g., 37°C).[20]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Caption: Workflow for a DHPS enzyme inhibition assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[21][22][23] Broth microdilution is a standard method for determining the MIC.[15][24]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits bacterial growth is determined.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the test bacterium on an appropriate agar plate overnight.

-

Suspend bacterial colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL).[25]

-

Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).[23]

-

-

Drug Dilution:

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the plate at 35-37°C for 16-20 hours.[21]

-

-

Result Interpretation:

Murine Systemic Infection Model

In vivo models are essential for evaluating the therapeutic efficacy of an antibacterial compound in a living organism. The murine systemic infection model is a commonly used preclinical model.[12][26]

Principle: Mice are infected with a pathogenic bacterium, and the ability of the test compound to protect the mice from the infection or reduce the bacterial burden is assessed.

Step-by-Step Methodology:

-

Animal Model and Infecting Organism:

-

Use a specific strain of mice (e.g., BALB/c).[3]

-

Prepare a standardized inoculum of a relevant pathogenic bacterium (e.g., Staphylococcus aureus or Streptococcus pneumoniae).

-

-

Infection and Treatment:

-

Infect the mice with the bacterial suspension, typically via intraperitoneal or intravenous injection.[3][16]

-

At a specified time post-infection, administer sulfamerazine (and/or a combination therapy) to the treatment group via a clinically relevant route (e.g., oral gavage or subcutaneous injection).

-

Include a vehicle control group (receiving the drug vehicle only) and potentially a positive control group (treated with a known effective antibiotic).

-

-

Efficacy Endpoints:

-

Monitor the mice for a defined period for survival. The 50% effective dose (ED50), the dose that protects 50% of the mice from death, can be determined.

-

Alternatively, at a specific time point, euthanize the mice and collect relevant tissues (e.g., spleen, liver, blood).

-

Homogenize the tissues and perform serial dilutions and plate counts to determine the bacterial load (CFU/gram of tissue or mL of blood).

-

-

Data Analysis:

-

Compare the survival rates between the treatment and control groups using statistical methods (e.g., Kaplan-Meier survival analysis).

-

Compare the bacterial loads in the tissues of the treated and control groups to determine the reduction in bacterial burden.

-

Conclusion and Future Perspectives

Sulfamerazine and the broader class of sulfonamides remain important tools in the study of antibacterial mechanisms and as therapeutic agents, particularly in combination therapies. Their well-characterized mechanism of action, targeting the essential bacterial folic acid synthesis pathway via competitive inhibition of DHPS, provides a clear example of rational drug design. However, the persistent challenge of bacterial resistance necessitates ongoing research into novel inhibitors of the folate pathway. Understanding the structural and mechanistic basis of DHPS inhibition and the molecular drivers of resistance is paramount for the development of next-generation sulfonamides or new classes of DHPS inhibitors that can circumvent existing resistance mechanisms. The experimental protocols detailed in this guide provide the foundational methodologies for these critical research and development endeavors.

References

- Vinnicombe, H. G., & Derrick, J. P. (1999). Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition.

- Johnson, T., Khan, I. A., Avery, M. A., Grant, J., & Meshnick, S. R. (1998). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 42(6), 1454–1458.

- Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., Bashford, D., & White, S. W. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110–1114.

- STAR Protocols. (2023).

- Zhao, Y., Suling, W. J., & Barrow, E. W. (2011). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Assay and Drug Development Technologies, 9(2), 183–188.

- Achari, A., Somers, D. O., Champness, J. N., Bryant, P. K., Rose, J., & Stammers, D. K. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.

- Johnson, T., Khan, I. A., Avery, M. A., Grant, J., & Meshnick, S. R. (1998). Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase. Antimicrobial Agents and Chemotherapy, 42(6), 1454–1458.

- Patti, J. M. (2012). Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates. In Staphylococcus aureus (pp. 377–385). Humana Press.

- Cocco, A. E., & Smith, V. M. (1961). Bacterial sulfonamide-sensitivity testing. A simple method for increasing in vitro reliability. JAMA, 178(11), 1106-1108.

- Baca, A. M., Sirawaraporn, W., Turley, S., Sirawaraporn, R., & Hol, W. G. (2000). Crystal structure of Mycobacterium tuberculosis 7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action. Journal of Molecular Biology, 302(5), 1193–1212.

-

Statens Serum Institut. (n.d.). THE CHOICE OF MURINE INFECTION MODEL AND THE IMMUNE STATUS OF THE MICE HAS AN IMPACT ON THE PHARMACODYNAMICS OF DICLOXACILLIN AG. Retrieved from [Link]

- Wang, Y., Sun, J., Li, Y., Cui, Z., & Han, W. (2024). Antibacterial Activity of Bacteriophage Lytic Enzyme Ply900. International Journal of Molecular Sciences, 25(3), 1735.

- Pires, D. P., Melo, L. D. R., Vilas Boas, D., Sillankorva, S., & Azeredo, J. (2020). Pseudomonas aeruginosa Phage Cocktails: Rational Design and Efficacy Against Mouse Wound and Systemic Infection. Viruses, 12(12), 1442.

-

PDB-101. (n.d.). Folate Synthesis. RCSB PDB. Retrieved from [Link]

- Han, B., & Grün, F. (2019).

-

Gosset AI. (n.d.). Bacterial folic acid biosynthesis pathway. Retrieved from [Link]

- Zhao, Y., Wu, Y., Wang, H., Yun, M. K., Lee, R. E., & White, S. W. (2013). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Chemical Biology, 8(9), 1965–1974.

- Mahara, F. A., Nuraida, L., Lioe, H. N., & Nurjanah, S. (2022). Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. Journal of Microbiology and Biotechnology, 32(12), 1503–1516.

-

ResearchGate. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

- Kumar, P., Singh, R., & Singh, R. (2016). Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach. Journal of Chemometrics, 30(11), 639–647.

- Bourne, C. R. (2014). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry, 6(12), 1333–1335.

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

- Minasov, G., Shuvalova, L., Brunzelle, J. S., McDawell, L. M., & Anderson, W. F. (2013). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Journal of Biological Chemistry, 288(48), 34649–34661.

- Zubrienė, A., Smirnov, A.,GraphQl, A., Kazokaitė, J., Čapkauskaitė, E., Manakova, E., & Matulis, D. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846–1858.

- da Silva, A. C., de Faria, A. R., de Oliveira, A. B., & Maltarollo, V. G. (2024). X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. International Journal of Molecular Sciences, 25(12), 6649.

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

PDB-101. (n.d.). Dihydropteroate Synthase. RCSB PDB. Retrieved from [Link]

- El-Sayed, N. N. E., Al-Ghorbani, M., Al-Mahmody, A. M., El-Naggar, M. M., & El-Gohary, N. S. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(11), 5897–5910.

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

- Ulewicz-Magulska, B., & Wesołowski, M. (2019). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 24(1), 125.

-

Grokipedia. (n.d.). Dihydropteroate synthase. Retrieved from [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

RCSB PDB. (2011). 3TZF: Crystal Structure of the Yersinia pestis Dihydropteroate Synthase with Sulfonamide Drug Complex. Retrieved from [Link]

Sources

- 1. Bacterial sulfonamide-sensitivity testing. A simple method for increasing in vitro reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 5. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. gosset.ai [gosset.ai]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. en.ssi.dk [en.ssi.dk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. emerypharma.com [emerypharma.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apec.org [apec.org]

- 25. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 26. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

GC-MS Protocol for the Analysis of Sulfonamides with Deuterated Standards: A Guide to Achieving High Accuracy and Precision

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the quantitative analysis of sulfonamide residues in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology hinges on a robust sample preparation workflow, chemical derivatization to ensure analyte volatility and thermal stability, and the indispensable use of deuterated internal standards. The principles of isotope dilution mass spectrometry are leveraged to correct for matrix effects and procedural variability, thereby ensuring the highest degree of accuracy and reproducibility. This guide is designed for researchers in pharmaceutical development, food safety, and environmental monitoring, offering both a step-by-step experimental procedure and the scientific rationale behind critical methodological choices.

Introduction: The Imperative for Accurate Sulfonamide Quantification

Sulfonamides are a class of synthetic antimicrobial agents widely used in both human and veterinary medicine. Their persistence and potential for accumulation in environmental and food matrices (such as milk, meat, and wastewater) necessitate sensitive and reliable analytical methods for monitoring and risk assessment.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering excellent selectivity and sensitivity.[3][4]

However, the inherent polarity and low volatility of sulfonamides make their direct analysis by GC challenging.[5][6] Furthermore, complex sample matrices can introduce significant analytical variability through matrix effects, where co-extracted compounds suppress or enhance the analyte signal in the mass spectrometer.[7][8][9]

To overcome these challenges, this protocol employs a two-pronged strategy:

-

Chemical Derivatization: Conversion of the polar sulfonamide group into a more volatile and thermally stable derivative suitable for GC analysis.[5][6][10]

-

Isotope Dilution using Deuterated Standards: The use of stable isotope-labeled (SIL) internal standards, specifically deuterated analogs of the target sulfonamides, is the gold standard for quantitative mass spectrometry.[11][12][13] These standards are chemically identical to the analytes, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.[12][14] Because they are distinguished by their mass-to-charge ratio (m/z), they provide a reliable internal reference to correct for analyte loss and signal fluctuations, leading to highly accurate and robust quantification.[11][15]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate, derivatize, and accurately quantify sulfonamides from the sample matrix. A known quantity of a deuterated internal standard mixture is added to the sample at the very beginning of the procedure. This "spiking" step is crucial, as the internal standard experiences the same procedural losses and matrix effects as the native analyte. The final quantification is based on the ratio of the native analyte signal to the deuterated standard signal, which remains constant regardless of sample loss or signal suppression.

Caption: Overall experimental workflow for sulfonamide analysis.

Materials and Reagents

-

Standards: Analytical grade sulfonamide standards (e.g., Sulfamethazine, Sulfadiazine, Sulfamethoxazole) and their corresponding deuterated analogs (e.g., Sulfamethazine-d4).

-

Solvents: HPLC or GC-grade acetone, ethyl acetate, acetonitrile, methanol, n-hexane, and toluene.

-

Reagents:

-

Equipment:

-

Analytical balance, vortex mixer, centrifuge.

-

Nitrogen evaporation system.

-

GC-MS system with an autosampler and Electron Ionization (EI) source.

-

Glassware: Volumetric flasks, centrifuge tubes, vials with PTFE-lined caps.

-

Detailed Experimental Protocol

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each native sulfonamide and deuterated internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetone.[17] Store at ≤ -10 °C for up to 6 months.[17]

-

Intermediate Solutions (10 µg/mL): Prepare a mixed intermediate standard by diluting the native stock solutions with methanol. Prepare a separate mixed deuterated internal standard (IS) solution by diluting the deuterated stock solutions with methanol.

-

Working Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the 10 µg/mL mixed IS solution with methanol. This solution will be added to all samples, calibrators, and controls.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the 10 µg/mL mixed native standard solution into a blank matrix extract. A typical concentration range would be 5, 10, 25, 50, 100, and 250 ng/mL. Process these calibrators alongside the unknown samples.

Sample Preparation and Extraction (Example: Milk)

-

Homogenization: Pipette 2.0 mL of milk into a 15 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the Working IS Spiking Solution (1 µg/mL) to the tube. Vortex for 30 seconds. Allow to equilibrate for 15 minutes.

-

Extraction:

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 x g for 10 minutes to separate the layers.

-

-

Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Re-extraction: Repeat the extraction (steps 3-4) on the remaining aqueous layer with another 5 mL of ethyl acetate. Combine the organic extracts.

-

Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the combined extract to remove residual water. Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40 °C.

Chemical Derivatization

Safety Note: Derivatization reagents are often hazardous. Perform these steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Diazomethane is explosive and toxic; handle with extreme caution. (Trimethylsilyl)diazomethane is a safer alternative.[18]

This two-step procedure first methylates the sulfonamide nitrogen and then acylates the amino group, creating a stable, volatile derivative.[17]

-

Methylation:

-

To the dry residue from step 4.2.6, add 100 µL of a diazomethane solution in ether (or (trimethylsilyl)diazomethane in toluene).

-

Vortex briefly and let the reaction proceed at room temperature for 10 minutes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Acylation:

-

Add 100 µL of ethyl acetate and 20 µL of Pentafluoropropionic anhydride (PFPA) to the dried residue.

-

Seal the vial and heat at 60 °C for 30 minutes.

-

Cool the vial to room temperature. Evaporate the contents to dryness under nitrogen.

-

-

Reconstitution: Reconstitute the final dry residue in 100 µL of toluene for GC-MS analysis.

Caption: Two-step derivatization of a sulfonamide for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and analytes.

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the system. |

| Injector Type | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analytes. |

| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent retention times and optimal separation. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A non-polar column providing good separation for a wide range of analytes. |

| Oven Program | Initial 150 °C, hold 1 min; Ramp 15 °C/min to 300 °C; Hold 5 min | The temperature ramp allows for the separation of different sulfonamides based on their boiling points.[19] |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte integrity. |

| Transfer Line Temp. | 290 °C | Prevents condensation of analytes between the GC and MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z ions for each analyte. |

Data Analysis and Validation

Ion Selection for SIM Mode

For quantitative analysis, specific ions for each derivatized sulfonamide and its deuterated standard must be selected. One ion is used for quantification (Quantifier) and at least two others for confirmation (Qualifiers).

| Analyte (Derivatized) | Deuterated IS (Derivatized) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Sulfamethazine-PFPA | Sulfamethazine-d4-PFPA | 360 | 296, 238 |

| Sulfadiazine-PFPA | Sulfadiazine-d4-PFPA | 332 | 268, 238 |

| Sulfamethoxazole-PFPA | Sulfamethoxazole-d4-PFPA | 335 | 271, 238 |

| Note: These m/z values are representative and must be confirmed experimentally. |

Quantification and Method Validation

-

Calibration Curve: Plot the peak area ratio (Analyte Quantifier Ion / IS Quantifier Ion) against the concentration of the calibration standards. Perform a linear regression to obtain the calibration equation (y = mx + c) and correlation coefficient (R²).

-

Quantification: Calculate the peak area ratio for the unknown samples and determine their concentration using the calibration equation.

-

Validation: The method should be validated according to established guidelines (e.g., ICH, FDA) to ensure its performance.[20]

| Validation Parameter | Acceptance Criteria | Purpose |

| Linearity (R²) | > 0.995 | Demonstrates a proportional response across the concentration range.[20] |

| Accuracy (% Recovery) | 80 - 120% | Measures the agreement between the measured and known concentration.[19][20] |

| Precision (% RSD) | < 15% | Measures the repeatability and reproducibility of the method.[19][20] |

| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |

| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration at which the analyte can be accurately quantified. |

Conclusion

This application note details a robust and reliable GC-MS method for the quantification of sulfonamides. The strategic combination of chemical derivatization and the use of deuterated internal standards effectively addresses the challenges of analyte volatility and matrix interference. By adhering to this protocol and its underlying principles, laboratories can achieve the high levels of accuracy, precision, and trustworthiness required for regulatory compliance, quality control, and advanced research applications. The use of isotope dilution is not merely a procedural step but a foundational element that ensures the integrity and validity of the generated data.[12][21]

References

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

García-Galan, M. J., et al. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Analytica Chimica Acta, 850, 1-22. Retrieved from [Link]

-

Akgul, M., et al. (2019). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Retrieved from [Link]

-

Oche, C. J., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Forensic RTI. (2023). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Retrieved from [Link]

-

Tsikas, D., et al. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Chromatography B, 1134-1135, 121860. Retrieved from [Link]

-

Eichhorn, P., et al. (2012). Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry. Talanta, 89, 407-416. Retrieved from [Link]

-

Piatkowska, M., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4939. Retrieved from [Link]

-

Al-Adwani, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, 21(02), 1230-1238. Retrieved from [Link]

-

Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(5), 1075-1081. Retrieved from [Link]

-

NIST. (2023). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. Retrieved from [Link]

-

DeMartin, D. (2021). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. American Academy of Forensic Sciences Proceedings. Retrieved from [Link]

-

Kim, M., et al. (2019). Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. Food Chemistry, 297, 124970. Retrieved from [Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

-

Adamopoulou, M., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Applied Sciences, 12(14), 6902. Retrieved from [Link]

-

Tarbin, J. A., et al. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. Retrieved from [Link]

-

Kirkan, B., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 775-786. Retrieved from [Link]

-

Vogt, C., et al. (2020). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 412(1), 165-175. Retrieved from [Link]

-

USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

Lu, C., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry, 361, 130094. Retrieved from [Link]

-

Assassi, A., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1067(1-2), 247-255. Retrieved from [Link]

-

Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 269-286. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

-

Horsley, R., et al. (2022). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 12(10), 918. Retrieved from [Link]

-

Hackl, T., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Retrieved from [Link]

-

Koek, M. M., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1247, 147-155. Retrieved from [Link]

-

Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 35-42. Retrieved from [Link]

-

Benfenati, E., et al. (1993). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography, 654(1), 125-131. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

-

Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 185-196. Retrieved from [Link]

-

Grupo Biomaster. (n.d.). Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. Retrieved from [Link]

-

Hackl, T., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Retrieved from [Link]

-

Koek, M. M., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1247, 147-155. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification of five sulfonamides using internal standard normalization from simultaneous precursor ion scans acquired from a benchtop mass spectrometer. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). CWA Analytical Methods: Contaminants of Emerging Concern. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hpst.cz [hpst.cz]

- 3. Development & Validation of A Rapid GC-MS Method for Seized Drug Screening | NIST [nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. texilajournal.com [texilajournal.com]

- 16. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fsis.usda.gov [fsis.usda.gov]

- 18. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood | MDPI [mdpi.com]

- 20. researchtrendsjournal.com [researchtrendsjournal.com]

- 21. acgpubs.org [acgpubs.org]

Application Notes & Protocols: Sample Preparation of Sulfamerazine-d4 in Animal Tissues for LC-MS/MS Analysis

Introduction

Sulfamerazine is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in food-producing animals.[1] The presence of its residues in animal-derived food products, such as meat and liver, is a significant concern for human health due to potential allergic reactions and the development of antibiotic resistance.[2] Regulatory bodies worldwide, including the European Union and the U.S. FDA, have established Maximum Residue Limits (MRLs) for sulfamerazine in various animal tissues to ensure food safety.[3][4]

Accurate quantification of these residues is paramount. The use of a stable isotope-labeled internal standard, such as Sulfamerazine-d4, is the gold standard in quantitative mass spectrometry-based methods like LC-MS/MS.[5][6] Sulfamerazine-d4 mimics the chemical behavior of the target analyte (sulfamerazine) during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects, thereby ensuring the highest degree of accuracy and precision.[6]

This guide provides a comprehensive overview of the principles and detailed protocols for the extraction of Sulfamerazine-d4 and its parent compound from complex animal tissue matrices. We will explore the foundational science behind common sample preparation techniques and offer step-by-step workflows suitable for researchers, scientists, and drug development professionals.

Guiding Principles: The Role of Physicochemical Properties

The success of any extraction protocol is dictated by the physicochemical properties of the analyte. Understanding these properties allows for the rational design of a robust sample preparation workflow.

Sulfamerazine is an amphiprotic compound, meaning it can act as either an acid or a base. Its properties are crucial for selecting appropriate extraction solvents and pH conditions.

| Property | Value | Significance for Sample Preparation |

| Molecular Formula | C₁₁H₁₂N₄O₂S | Governs molecular weight and potential interactions.[7] |

| pKa | ~5.9 - 7.1 | Indicates that sulfamerazine's charge state is pH-dependent; it is less soluble at its isoelectric point and more soluble in acidic or basic solutions.[8][9] |

| logP (Octanol-Water) | 0.14 | A low logP value indicates that sulfamerazine is relatively hydrophilic, influencing the choice of organic solvents for extraction.[7] |

| Solubility | Water: 202 mg/L | Limited water solubility necessitates the use of organic solvents for efficient extraction.[7] Solubility is higher in acetonitrile than in ethanol.[1] |

General Workflow for Animal Tissue Sample Preparation

The overall goal is to isolate the analyte of interest from a complex biological matrix (proteins, fats, salts) and prepare a clean sample suitable for LC-MS/MS injection.

subgraph "cluster_Prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; style="rounded"; Tissue [label="Animal Tissue Sample\n(e.g., Muscle, Liver)"]; Homogenize [label="Homogenization"]; Spike [label="Spike with\nSulfamerazine-d4 (IS)"]; }

subgraph "cluster_Extract" { label = "Extraction & Cleanup"; bgcolor="#F1F3F4"; style="rounded"; Extraction [label="Extraction\n(e.g., LLE, SPE)"]; Evaporation [label="Evaporation to Dryness"]; Reconstitution [label="Reconstitution in\nMobile Phase"]; }

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#F1F3F4"; style="rounded"; LCMS [label="LC-MS/MS Analysis"]; }

Tissue -> Homogenize [label=" Mince/Blend[10]"]; Homogenize -> Spike; Spike -> Extraction; Extraction -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LCMS; }

Overall workflow for animal tissue analysis.

Protocol 1: Protein Precipitation (PPT) & Liquid-Liquid Extraction (LLE)

This is a classic, robust, and cost-effective method for removing the bulk of protein and fat from tissue samples. Acetonitrile is a common choice for protein precipitation as it is a water-miscible organic solvent that effectively denatures and precipitates proteins.[11] The subsequent LLE step further purifies the sample by partitioning the analyte into an immiscible organic solvent.

Rationale: The initial extraction with an organic solvent like ethyl acetate or acetonitrile serves two purposes: it precipitates proteins and simultaneously extracts the semi-polar sulfamerazine.[12][13] A subsequent pH adjustment and liquid-liquid partitioning step leverages sulfamerazine's pKa to move it from one liquid phase to another, leaving interferences behind.

Start [label="2g Homogenized Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spike [label="Spike with Sulfamerazine-d4 IS"]; AddSolvent [label="Add 10 mL Acetonitrile\n(with 1% Acetic Acid)[14]"]; Vortex [label="Vortex/Shake Vigorously"]; Centrifuge1 [label="Centrifuge (e.g., 4000 rpm, 10 min)"]; Supernatant [label="Collect Supernatant"]; Evaporate [label="Evaporate to Dryness (N₂ Stream, 40°C)"]; Reconstitute [label="Reconstitute in Acidic Buffer"]; AddHexane [label="Add Hexane (Defatting)[2]"]; Vortex2 [label="Vortex & Centrifuge"]; CollectAqueous [label="Collect Aqueous Layer"]; Final [label="Ready for LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Spike; Spike -> AddSolvent; AddSolvent -> Vortex; Vortex -> Centrifuge1; Centrifuge1 -> Supernatant; Supernatant -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> AddHexane; AddHexane -> Vortex2; Vortex2 -> CollectAqueous; CollectAqueous -> Final; }

Protein Precipitation and LLE Workflow.

Materials:

-

Homogenized animal tissue (e.g., liver, muscle)[10]

-

Sulfamerazine-d4 internal standard (IS) solution

-

Acetonitrile (HPLC grade)[15]

-

Ethyl Acetate (HPLC grade)[10]

-

Hexane (HPLC grade)

-

Formic acid or Acetic Acid

-

Deionized water

-

50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Step-by-Step Protocol:

-

Sample Weighing: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[14]

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL) of Sulfamerazine-d4 internal standard solution to all samples, blanks, and quality controls. Allow to stand for 15 minutes.[10]

-

Protein Precipitation/Extraction:

-

Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube.[14] The acid helps to keep the sulfamerazine protonated and improves extraction efficiency.

-

Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

-

Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the precipitated proteins and tissue debris.[14]

-

Supernatant Collection: Carefully transfer the supernatant (the clear liquid layer) to a clean tube.

-

Defatting (for fatty tissues):

-

Add 5 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge for 5 minutes.

-

Discard the upper hexane layer, which contains lipids. This step is critical for reducing matrix effects in the LC-MS/MS analysis.[2]

-

-

Evaporation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40-45°C.[16]

-

Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).[2][17]

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more advanced and selective sample preparation technique that provides cleaner extracts compared to PPT and LLE.[2][13] It utilizes a solid sorbent packed in a cartridge to bind the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.

Rationale: This method leverages specific chemical interactions between the analyte and the SPE sorbent. For sulfamerazine, a cation-exchange or a reversed-phase (like C18 or a hydrophilic-lipophilic balanced polymer) sorbent is often used.[2][15] The choice depends on the desired selectivity. Cation-exchange SPE is highly effective as it targets the basic nature of the sulfamerazine molecule.

subgraph "cluster_Prep" { label = "Sample & Cartridge Prep"; bgcolor="#F1F3F4"; style="rounded"; Start [label="2g Homogenized Tissue\n+ IS + 10 mL ACN", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Vortex & Centrifuge"]; Supernatant [label="Collect & Dilute Supernatant"]; Condition [label="SPE Cartridge Conditioning\n(e.g., Methanol, Water)[16]"]; }

subgraph "cluster_SPE" { label = "SPE Steps"; bgcolor="#F1F3F4"; style="rounded"; Load [label="Load Sample onto Cartridge"]; Wash [label="Wash (Remove Interferences)"]; Elute [label="Elute Sulfamerazine-d4"]; }

subgraph "cluster_Final" { label = "Final Steps"; bgcolor="#F1F3F4"; style="rounded"; Evaporate [label="Evaporate Eluate to Dryness"]; Reconstitute [label="Reconstitute in Mobile Phase"]; Final [label="Ready for LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Start -> Centrifuge -> Supernatant -> Load; Condition -> Load; Load -> Wash; Wash -> Elute; Elute -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Final; }

Solid-Phase Extraction (SPE) Workflow.

Materials:

-

Sample extract (from steps 1-5 of the PPT protocol)

-

C18 or polymeric cation-exchange SPE cartridges (e.g., 3 cc, 60 mg)

-

Methanol (HPLC grade)

-

Deionized water

-

Elution solvent (e.g., 5% ammonia in methanol)[15]

-

SPE vacuum manifold

-

Nitrogen evaporator

Step-by-Step Protocol:

-

Initial Extraction: Prepare the initial tissue extract as described in steps 1-5 of the PPT/LLE protocol.

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[16] Do not allow the cartridge to go dry. This step activates the sorbent.

-

-

Sample Loading:

-

Dilute the supernatant from the initial extraction with water to reduce the organic solvent concentration, ensuring proper binding to the sorbent.

-

Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.[16]

-

Follow with a wash of 5 mL of a weak organic solvent (e.g., 20% methanol in water) to remove more tightly bound interferences without eluting the analyte.

-

-

Elution:

-

Elute the sulfamerazine and Sulfamerazine-d4 from the cartridge using 4 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol with a small amount of ammonia to neutralize the charge interaction in cation-exchange).[16]

-

-

Evaporation & Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[16]

-

Reconstitute the residue in 1 mL of the initial mobile phase and filter into an HPLC vial.

-

Method Comparison

| Parameter | Protein Precipitation & LLE | Solid-Phase Extraction (SPE) |

| Selectivity | Low to Moderate | High |

| Extract Cleanliness | Moderate | High |

| Speed | Fast | Slower (more steps) |

| Cost per Sample | Low | Higher |

| Potential for Automation | Moderate | High |

| Solvent Consumption | High | Moderate |

Conclusion

The choice of sample preparation technique for Sulfamerazine-d4 in animal tissues depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation. The Protein Precipitation and Liquid-Liquid Extraction method is a rapid and cost-effective approach suitable for many applications. For analyses requiring the highest sensitivity and selectivity, and to minimize matrix effects, the Solid-Phase Extraction method is superior, providing a much cleaner final extract for LC-MS/MS analysis.[2][13] In all cases, the correct use of a stable isotope-labeled internal standard like Sulfamerazine-d4 is critical for achieving accurate and reliable quantification of sulfamerazine residues in regulated environments.[5][6]

References

-

(Semantic Scholar)

-

3 (PharmaKnowl Consulting)

-

15 (PubMed)

-

18 (PMC - NIH)

-

16 (Benchchem)

-

2 (MDPI)

-

19 (asean.org)

-

20 (IAEA)

-

10 (USDA Food Safety and Inspection Service)

-

7 (PubChem - NIH)

-

21 (ages.at)

-

22 (ResearchGate)

-

23 (eurocarne.com)

-

4 (European Commission's Food Safety)

-

12 (ResearchGate)

-

14 (Agilent Technologies)

-

24 (PubMed)

-

25 (PubMed)

-

26 (ijrasonline.com)

-

27 (ResearchGate)

-

28 (Oxford Academic)

-

29 (PubMed)

-

13 (International Journal of Pharmaceutical Sciences)

-

30 (Analyst - RSC Publishing)

-

11 (Sigma-Aldrich)

-

31 (ResearchGate)

-

32 (PMC - NIH)

-

5 (PubMed)

-

1 (PMC - NIH)

-

33 (National Agricultural Library)

-

(Abcam)

-

34 (MDPI)

-

35 (MDPI)

-

8 (PubMed)

-

9 (ResearchGate)

-

36 (Benchchem)

-

6 (NIH)

Sources